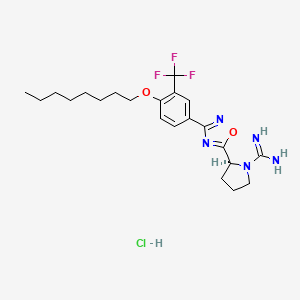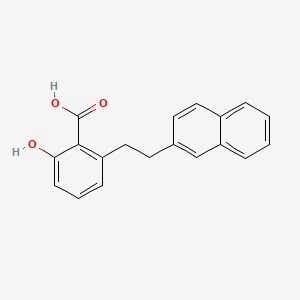
Unii-9K6idm1E83
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SPK-601, also known as LMV-601, is a chemical compound that acts as an inhibitor of phosphatidylcholine-specific phospholipase C. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol and inositol trisphosphate, which are important secondary messengers in cellular signaling pathways. SPK-601 has shown potential as an antimicrobial agent and has been studied for its effects on human papillomavirus (HPV) infected cells .
科学的研究の応用
SPK-601 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphatidylcholine-specific phospholipase C and its role in cellular signaling pathways.
Biology: Investigated for its effects on cell growth and viral replication, particularly in HPV-infected cells.
Medicine: Explored as a potential antimicrobial agent due to its inhibitory effects on phosphatidylcholine-specific phospholipase C.
Industry: Utilized in the development of new antimicrobial agents and as a research tool in drug discovery
作用機序
SPK-601 exerts its effects by inhibiting the activity of phosphatidylcholine-specific phospholipase C. This inhibition prevents the hydrolysis of phosphatidylcholine, leading to a decrease in the production of diacylglycerol and inositol trisphosphate. These secondary messengers are crucial for various cellular processes, including cell growth and viral replication. By inhibiting this enzyme, SPK-601 can reduce the proliferation of HPV-infected cells and exhibit antimicrobial properties .
生化学分析
Cellular Effects
It is suggested that it may have profound effects on cellular functions , but the specifics of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are not currently known.
Molecular Mechanism
It is known to be a potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor . The specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SPK-601 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SPK-601 follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required purity standards .
化学反応の分析
Types of Reactions
SPK-601 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SPK-601 can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
U73122: Another inhibitor of phosphatidylcholine-specific phospholipase C, but with a different chemical structure.
Edelfosine: A synthetic alkyl-lysophospholipid that also targets phospholipase C but has additional effects on other cellular pathways.
Uniqueness of SPK-601
SPK-601 is unique due to its specific inhibitory activity against phosphatidylcholine-specific phospholipase C and its potential as an antimicrobial agent. Unlike other inhibitors, SPK-601 has shown promising results in reducing the growth of HPV-infected cells, making it a valuable tool in both research and potential therapeutic applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Unii-9K6idm1E83 involves the condensation of 2,4-dichloro-5-fluoroaniline with 2,6-dichlorobenzaldehyde in the presence of a base followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2,4-dichloro-5-fluoroaniline", "2,6-dichlorobenzaldehyde", "base", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroaniline (1 equiv) and 2,6-dichlorobenzaldehyde (1 equiv) in a suitable solvent.", "Step 2: Add a base (such as potassium carbonate or sodium hydride) to the reaction mixture and stir at room temperature for several hours.", "Step 3: The resulting Schiff base is reduced with sodium borohydride (1.2 equiv) in a suitable solvent at room temperature for several hours.", "Step 4: The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to afford Unii-9K6idm1E83 as a white solid." ] } | |
CAS番号 |
1096687-52-3 |
分子式 |
C11H15KOS2 |
分子量 |
266.5 g/mol |
IUPAC名 |
potassium;[(1R,6R,7R,8S)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8-,9-,10+;/m1./s1 |
InChIキー |
IGULCCCBGBDZKQ-ITUTUMSESA-M |
異性体SMILES |
C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3OC(=S)[S-].[K+] |
SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
正規SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LMV-601; LMV601; LM -601; SPK601; SPK-601; SPK 601. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)
![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)
